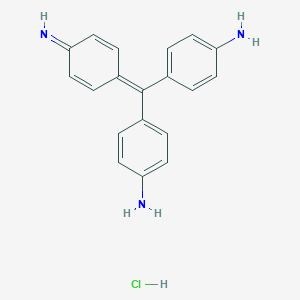![molecular formula C14H22O3Si B147812 Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- CAS No. 69404-94-0](/img/structure/B147812.png)
Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-, also known as TBDMSOMe, is a chemical compound that has been widely used in scientific research. It is a derivative of benzaldehyde and is commonly used as a protecting group in organic synthesis.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is related to its ability to protect hydroxyl and amino groups in organic compounds. It does this by forming a stable, covalent bond with the functional group, which prevents unwanted reactions from occurring. The protecting group can be removed by treatment with an acid or fluoride ion, which cleaves the bond and restores the original functional group.
Efectos Bioquímicos Y Fisiológicos
Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that is used primarily in organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- in lab experiments is its ability to protect hydroxyl and amino groups in organic compounds. This allows for selective reactions to occur at other functional groups, which can be useful in the synthesis of complex organic molecules. Additionally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is relatively stable and easy to handle, which makes it a convenient reagent to use in the lab.
One of the limitations of using Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is that it can be difficult to remove the protecting group once it has been added to a compound. This can lead to low yields and purification difficulties. Additionally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is not compatible with certain reaction conditions, such as strong acids or bases.
Direcciones Futuras
There are several future directions for the use of Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- in scientific research. One area of interest is the development of new protecting groups that are more stable or easier to remove than Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-. Additionally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- could be used in the synthesis of new pharmaceuticals or natural products. Finally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- could be used in the development of new synthetic methods for organic synthesis.
Conclusion:
In conclusion, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is a useful compound that has been widely used in scientific research. It is primarily used as a protecting group in organic synthesis and has been used in the synthesis of natural products and pharmaceuticals. Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- can be synthesized by the reaction of benzaldehyde with tert-butyldimethylsilyl chloride and sodium hydride in the presence of a solvent such as tetrahydrofuran. The reaction yields Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- as a white solid with a melting point of 74-75°C.
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- has been used in various scientific research applications. One of the most common uses of Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is as a protecting group in organic synthesis. It can protect hydroxyl and amino groups in organic compounds, which allows for selective reactions to occur at other functional groups. Additionally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- has been used as a reagent in the synthesis of natural products and pharmaceuticals.
Propiedades
Número CAS |
69404-94-0 |
|---|---|
Nombre del producto |
Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- |
Fórmula molecular |
C14H22O3Si |
Peso molecular |
266.41 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-12-8-7-11(10-15)9-13(12)16-4/h7-10H,1-6H3 |
Clave InChI |
UBTYFBWZRXUZFF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=O)OC |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=O)OC |
Sinónimos |
Methoxy-4-(tert-butyldimethylsilanyloxy)benzaldehyde; 4-(tert-Butyldimethylsilanyloxy)-3-methoxybenzaldehyde; 4-tert-Butyldimethylsilyloxy-3-methoxybenzaldehyde; Vanillin tert-butyldimethylsilyl ether |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



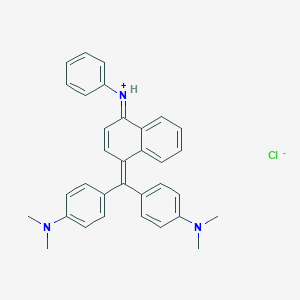
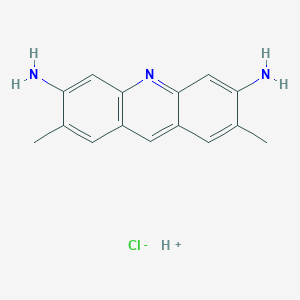
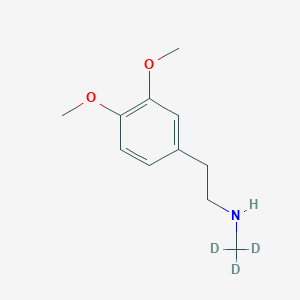
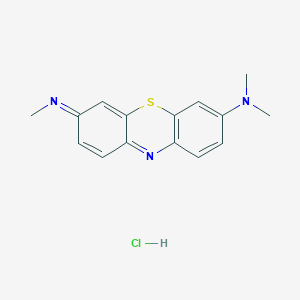
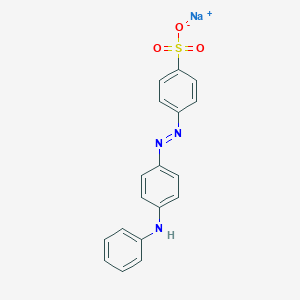
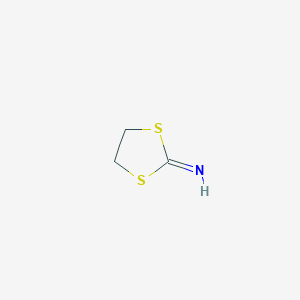
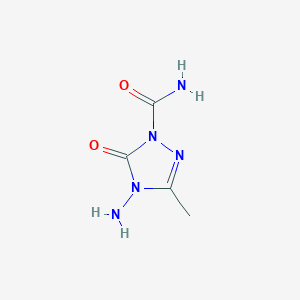
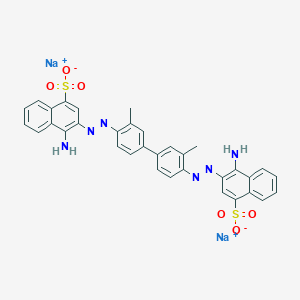
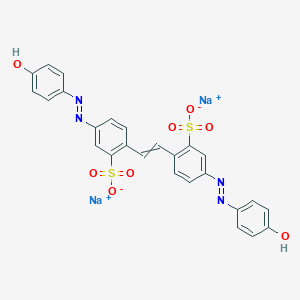
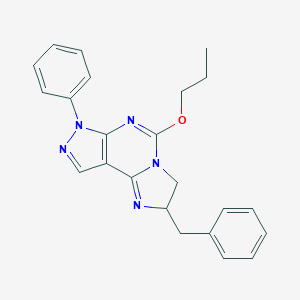
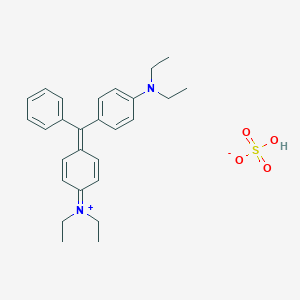
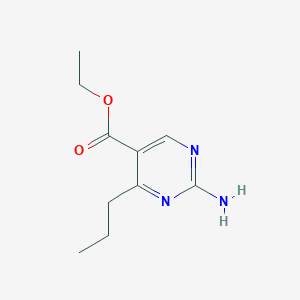
![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)
